molecular formula C6H9N5O2 B014844 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol CAS No. 70700-44-6

6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol

Cat. No. B014844
CAS RN: 70700-44-6
M. Wt: 183.17 g/mol
InChI Key: WQJLLOCUCJRMMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol and its derivatives has been explored through various methods. A study on the synthesis and structure of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, a related compound, described a selective oxidation process to convert the nitroso group to a nitro one, showcasing the compound's resistance to air oxygen and moisture (Artem’eva & Petrova, 2022).

Molecular Structure Analysis

The molecular structure of 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol has been detailed through X-ray diffraction analysis, revealing significant polarization of the electronic structures of pyrimidinone molecules. Intramolecular N-H...O hydrogen bonds contribute to the stability of the molecular structure, with intermolecular hydrogen bonds forming broad ribbons or sheets depending on the compound variation (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol undergoes various chemical reactions, including cycloaddition and Michael-type reactions, to yield novel pyrimido[4,5-d]pyrimidines and pyrrolo[3,4-c]pyridines. These reactions are facilitated by the compound's ability to act as a versatile aza-diene substrate (Walsh, Naijue, Fang, & Wamhoff, 1988).

Scientific Research Applications

Hydrogen-bonded Structures

Research led by Orozco et al. (2009) explored the hydrogen-bonded structures in different derivatives of pyrimidinol, including 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate. This study highlighted the significant polarization of the electronic structures of the pyrimidinone molecules and the formation of hydrogen-bonded sheets containing distinct ring motifs, which are crucial for understanding the molecular interactions and stability of such compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Antimicrobial Activity

Another facet of research on pyrimidinol derivatives, including 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol, is their potential in antimicrobial applications. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines derivatives and evaluated their antimicrobial activities. This research underscores the compound's relevance in developing new antimicrobial agents, providing a foundation for further exploration of its therapeutic potential (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Novel Pyrimidines Synthesis

The synthesis of novel pyrimidines is another significant area of application for 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol. Prajapati, Gohain, and Thakur (2006) discussed the regiospecific one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives in the solid state under microwave irradiations, illustrating the compound's utility in creating biologically significant derivatives through an efficient synthetic route (Prajapati, Gohain, & Thakur, 2006).

Chemical Transformations

Krichevsky, Alekseeva, and Granik (2003) explored the synthesis and chemical transformations of related pyrimidine derivatives, leading to various compounds with potential biological activity. This research demonstrates the versatility of pyrimidine derivatives in chemical synthesis and the potential for discovering new therapeutic agents (Krichevsky, Alekseeva, & Granik, 2003).

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, and further biological testing that could be done.


properties

IUPAC Name

4-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h1-2H3,(H3,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJLLOCUCJRMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)N1)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220972
Record name 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol
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Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol

CAS RN

70700-44-6
Record name 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol
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Record name 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol
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Record name 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine [for Determination of Co(III), Fe(II)]
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Record name 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL
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